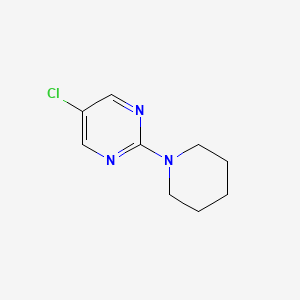

5-Chloro-2-(piperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRYDZLFIWCQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Piperidin 1 Yl Pyrimidine

Classical and Novel Synthetic Routes to the 5-Chloro-2-(piperidin-1-yl)pyrimidine Core

The synthesis of the this compound scaffold relies on established and innovative methodologies in heterocyclic chemistry. These approaches range from the fundamental construction of the pyrimidine (B1678525) ring to the precise installation of its substituents.

Strategies for Pyrimidine Ring Construction and Functionalization

The formation of the pyrimidine core is a foundational aspect of heterocyclic chemistry. Classical methods, such as the Pinner synthesis, involve the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For a 2,5-disubstituted pyrimidine like the target compound, this could conceptually involve a functionalized three-carbon component reacting with a suitable amidine.

More contemporary approaches utilize multicomponent reactions, which offer atom economy and procedural simplicity. For instance, iridium- or manganese-catalyzed reactions can assemble pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. mdpi.com These methods provide access to highly substituted and unsymmetrical pyrimidine cores that can be subsequently halogenated and functionalized to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr) Approaches at C2 and C5 Positions

The most direct and widely employed method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically utilizes a di-substituted pyrimidine precursor, most commonly 2,5-dichloropyrimidine (B52856).

The regioselectivity of the SNAr reaction on dichloropyrimidines is governed by the electronic properties of the pyrimidine ring. The carbon atoms at the C2, C4, and C6 positions are significantly more electron-deficient than the C5 position due to the inductive effect of the two ring nitrogen atoms. Consequently, nucleophilic attack occurs preferentially at these positions. In the case of 2,5-dichloropyrimidine, the C2 position is highly activated towards nucleophilic attack, making it the primary site of substitution. The chlorine atom at C5 is considerably less reactive in SNAr reactions.

The reaction involves the treatment of 2,5-dichloropyrimidine with piperidine (B6355638), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or ethanol. mdpi.comacs.org The reaction proceeds selectively to displace the chlorine atom at the C2 position, yielding this compound in good yield.

| Entry | Precursor | Nucleophile | Base/Solvent | Conditions | Product | Yield |

| 1 | 2,5-Dichloropyrimidine | Piperidine | K₂CO₃ / DMF | 80 °C, 12h | This compound | High |

| 2 | 5-Chloro-2-iodopyrimidine (B1415080) | 4-Hydroxypiperidine Derivative | DIPEA / DMF | 130 °C, 2h | 5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine Derivative | - |

Table representing typical conditions for SNAr reactions on dihalopyrimidines. Data is representative of analogous reactions reported in the literature. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for C5-Halogen Modification

The chlorine atom at the C5 position of this compound, while resistant to SNAr, is an excellent handle for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon and heteroatom substituents, enabling the synthesis of diverse analogues. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the C5-chloro group with various aryl or heteroaryl boronic acids. mdpi.comnih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base. rsc.org

Sonogashira Coupling: To introduce alkyne functionalities at the C5 position, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the C5-halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net This method is highly chemoselective and has been used for the C5-alkynylation of various pyrimidine systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C5 position. wikipedia.orgorganic-chemistry.org The development of specialized ligands, often bulky, electron-rich phosphines, has greatly expanded the scope of this reaction to include less reactive aryl chlorides. mdpi.com

| Coupling Reaction | C5-Substrate | Coupling Partner | Catalyst System | Base / Solvent | Product Type |

| Suzuki-Miyaura | 5-Chloro-2-(R)-pyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | 5-Aryl-2-(R)-pyrimidine |

| Sonogashira | 5-Iodo-2-(R)-pyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 5-Alkynyl-2-(R)-pyrimidine |

| Buchwald-Hartwig | 5-Chloro-2-(R)-pyrimidine | Amine (R'₂NH) | Pd₂(dba)₃ / Biarylphosphine | NaOtBu / Toluene | 5-(R'₂N)-2-(R)-pyrimidine |

Table illustrating representative conditions for palladium-catalyzed cross-coupling reactions at the C5 position of pyrimidines. R represents the piperidin-1-yl group.

Regioselective and Stereoselective Synthetic Approaches for Analogues

The synthesis of analogues of this compound can be achieved with high levels of control.

Regioselectivity: The distinct reactivity of the C2 and C5 positions is the key to regioselective synthesis. As established, the C2 position is preferentially functionalized via SNAr, leaving the C5-chloro group available for subsequent cross-coupling reactions. This two-step sequence allows for the controlled and regioselective introduction of two different substituents. For example, reacting 2,5-dichloropyrimidine first with piperidine and then subjecting the resulting this compound to a Suzuki coupling reaction allows for the specific synthesis of 5-aryl-2-(piperidin-1-yl)pyrimidine analogues. nih.govresearchgate.net

Stereoselectivity: Stereoselectivity can be introduced by using a chiral piperidine derivative in the initial SNAr step. For instance, the reaction of 2,5-dichloropyrimidine with a commercially available enantiopure substituted piperidine, such as (R)- or (S)-2-methylpiperidine, will proceed with retention of stereochemistry to yield the corresponding chiral analogue, for example, 5-chloro-2-((R)-2-methylpiperidin-1-yl)pyrimidine. vulcanchem.com The development of diastereoselective multicomponent reactions also provides a pathway to highly substituted, stereochemically complex piperidine rings which can then be used in pyrimidine synthesis. osi.lvnih.govresearchgate.netresearchgate.netajchem-a.com

Green Chemistry Principles and Sustainable Synthesis Innovations

Increasing emphasis on environmental sustainability has driven the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrimidines.

Traditional synthetic methods often involve hazardous solvents and reagents. osi.lv Green innovations focus on minimizing waste, improving energy efficiency, and using less toxic substances. Key strategies applicable to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for both SNAr and palladium-catalyzed coupling reactions. mdpi.commdpi.com This technique enhances energy efficiency compared to conventional heating.

Alternative Solvents: The use of greener solvents like water, ethanol, or ionic liquids in place of chlorinated solvents or aprotic polar solvents like DMF reduces environmental impact. nih.gov

Catalyst-Free and Solvent-Free Reactions: For certain transformations, solvent-free conditions, sometimes assisted by ball milling or microwave irradiation, can be employed, which eliminates solvent waste entirely. mdpi.com

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Advances in catalysis are central to both the efficiency and sustainability of synthetic routes. The development of highly active and robust catalysts allows for lower catalyst loadings, milder reaction conditions, and broader substrate scope.

For palladium-catalyzed cross-coupling at the C5 position, significant progress has been made in ligand design. Second and third-generation Buchwald ligands (e.g., bulky biarylphosphines) and N-heterocyclic carbene (NHC) ligands have enabled the efficient coupling of challenging substrates like heteroaryl chlorides at low catalyst loadings. nih.govrsc.org These catalysts are often more resistant to deactivation and can promote reactions at room temperature, further enhancing the energy efficiency of the process.

Furthermore, the development of recyclable catalysts, such as palladium-imidate complexes or polymer-supported catalysts, addresses the issue of metal contamination in the final product and allows for the reuse of the expensive precious metal catalyst, aligning with green chemistry principles of waste reduction and resource efficiency. researchgate.net

Solvent-Free and Water-Mediated Synthetic Methods

In contemporary chemical synthesis, a significant emphasis is placed on the development of environmentally benign methodologies, often referred to as green chemistry. orientjchem.org These approaches aim to reduce or eliminate the use of hazardous solvents, leading to safer processes and diminished environmental impact. orientjchem.orgsciforum.net Solvent-free reactions and syntheses conducted in aqueous media are cornerstone strategies in this endeavor. orientjchem.orgrsc.org While specific solvent-free or water-mediated syntheses for this compound are not extensively detailed in dedicated studies, principles can be drawn from analogous reactions with related pyrimidine scaffolds.

The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which are powerful tools for rapidly generating molecular diversity. orientjchem.org Methodologies for the one-pot, solvent-free synthesis of various pyrimidine-based structures, such as dihydropyrimidinones and pyrido[2,3-d]pyrimidines, have been successfully developed. orientjchem.orgsciforum.net These reactions are typically conducted by heating a mixture of the reactants, often with a catalyst, which simplifies the procedure, reduces waste, and allows for easy product separation. sciforum.net

A highly relevant approach for the synthesis of aminopyrimidines is nucleophilic aromatic substitution (SNAr) conducted in water. Research has demonstrated that SNAr reactions on highly reactive chloro-substituted pyrimidines can be performed efficiently in an aqueous solution containing hydroxypropyl methylcellulose (B11928114) (HPMC). rsc.org For instance, the reaction between 2,4,5-trichloropyrimidine (B44654) and pyrrolidine (B122466) proceeds rapidly in this medium at room temperature. rsc.org This method provides a viable green alternative to traditional organic solvents, mitigating issues of hydrolysis of the starting material and facilitating product isolation. rsc.org The conditions for this analogous reaction suggest a potential pathway for the water-mediated synthesis of this compound from a corresponding dichloropyrimidine precursor.

| Reactant 1 | Reactant 2 | Solvent System | Base | Temperature | Outcome |

|---|---|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Pyrrolidine | 0.1 wt% HPMC in Water | KOH | Room Temperature | Rapid conversion to 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine core is an electron-deficient aromatic system, a characteristic that makes it highly reactive towards nucleophiles compared to analogous benzene (B151609) halides. researchgate.net This inherent reactivity is further modulated by the piperidine group at the C2 position and the chlorine atom at the C5 position.

Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring

The primary mode of reactivity for the pyrimidine ring in this compound is nucleophilic aromatic substitution (SNAr). researchgate.net The electron-withdrawing nature of the two ring nitrogen atoms significantly lowers the electron density of the ring carbons, making them susceptible to attack by nucleophiles. The substituents play a crucial role in directing this reactivity. The piperidine group at C2 is an amino substituent, which acts as an electron-donating group through resonance, thereby activating the ring. Conversely, the chlorine atom at C5 is an electron-withdrawing group via its inductive effect.

Studies on the related compound 5-chloro-2,4,6-trifluoropyrimidine (B1583448) demonstrate the influence of a C5-chloro substituent on the regioselectivity of nucleophilic attack. nih.govsemanticscholar.org In reactions with various nitrogen-centered nucleophiles, substitution occurs at the C2, C4, and C6 positions. nih.gov The presence of the C5-chlorine atom sterically hinders attack at the adjacent C4 and C6 positions while also electronically activating them toward nucleophilic attack. semanticscholar.org In the case of this compound, the most probable site for further nucleophilic substitution would be the displacement of the chloride ion at the C5 position. This position is activated by the ring nitrogens, and the C5-Cl bond can be targeted by strong nucleophiles or under metal-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig reactions) to introduce new functional groups.

| Nucleophile | Reaction Conditions | Major Product(s) | Key Finding |

|---|---|---|---|

| Primary Amines | Acetonitrile, 0 °C, DIPEA | Mixture of 2- and 4-substituted isomers | Substitution occurs preferentially at the C4/C6 positions over the C2 position. |

| Secondary Amines | Acetonitrile, 0 °C, DIPEA | Mixture of 2- and 4-substituted isomers | The C5-chloro group influences the isomer ratios through steric and electronic effects. semanticscholar.org |

Functional Group Transformations and Modifications of the Piperidine Moiety

While the pyrimidine ring is a primary site of reactivity, the piperidine moiety also offers opportunities for derivatization. The piperidine ring is a saturated heterocycle that can undergo a variety of chemical transformations, allowing for the fine-tuning of the molecule's properties. mdpi.com

The nitrogen atom within the piperidine ring is basic and nucleophilic. It can be protonated to form salts or alkylated to generate quaternary ammonium (B1175870) compounds. The C-H bonds on the piperidine ring can be targets for oxidation reactions, potentially leading to the formation of piperidinone derivatives or, under more forcing conditions, dehydrogenation to the corresponding pyridyl group. mdpi.com Intramolecular cyclization reactions involving the piperidine ring are also plausible, depending on the presence of other functional groups. mdpi.com

| Reaction Type | Potential Reagents/Conditions | Potential Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |

| Oxidation | Oxidizing agents (e.g., RuO₄, KMnO₄) | Piperidinone or ring-opened products |

| Dehydrogenation | Catalyst (e.g., Pd/C), high temperature | 5-Chloro-2-(pyridin-1-yl)pyrimidine |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the molecular-level investigation of 5-Chloro-2-(piperidin-1-yl)pyrimidine, confirming its covalent structure and informing on its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic framework.

In ¹H NMR spectroscopy, the pyrimidine (B1678525) ring protons at positions 4 and 6 are chemically equivalent and are expected to appear as a singlet in the aromatic region of the spectrum. The protons of the piperidine (B6355638) ring typically exhibit complex multiplets due to their aliphatic nature and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield compared to the β- and γ-protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atoms of the pyrimidine ring resonate in the downfield region (typically 100-160 ppm), reflecting their aromaticity and the influence of the electronegative nitrogen atoms and chlorine substituent. The carbons of the piperidine ring appear in the upfield aliphatic region. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals by mapping their correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C4/C6-H | ~8.3 (singlet) | ~157.0 |

| Pyrimidine C5-Cl | - | ~115.0 |

| Pyrimidine C2 | - | ~161.0 |

| Piperidine Cα (x2) | ~3.7 (multiplet) | ~45.0 |

| Piperidine Cβ (x2) | ~1.7 (multiplet) | ~26.0 |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₉H₁₃ClN₄. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will generate a characteristic molecular ion peak ([M]⁺ or [M+H]⁺). The isotopic pattern of this peak will be indicative of the presence of a single chlorine atom, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak. Common fragmentation patterns for related pyrimidine structures involve the cleavage of substituent groups. For this compound, characteristic fragments could arise from the loss of the piperidine ring or cleavage within the ring, as well as the loss of a chlorine radical.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₄ | |

| Monoisotopic Mass | 212.0856 g/mol | |

| Nominal Mass | 212 g/mol | |

| [M+H]⁺ (ESI) | m/z 213.0934 | |

| Isotopic Pattern | Characteristic M/M+2 ratio of ~3:1 | Confirms presence of one chlorine atom |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic structure of the molecule.

IR spectroscopy is used to identify characteristic vibrational modes. The spectrum of this compound is expected to show several key absorption bands. These include C-H stretching vibrations for both the aromatic pyrimidine ring and the aliphatic piperidine ring. The pyrimidine ring itself will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Other significant peaks include the C-N stretching of the piperidine-pyrimidine bond and the C-Cl stretching vibration, which typically appears in the fingerprint region. aun.edu.eg

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The pyrimidine ring acts as a chromophore. The spectrum is expected to display strong absorption bands in the UV region, typically around 200-300 nm, corresponding to π→π* transitions within the conjugated aromatic system. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity and the electronic effects of the chloro and piperidinyl substituents.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Pyrimidine Ring C=N/C=C Stretch | 1600 - 1400 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state, revealing details about conformation, bond lengths, angles, and intermolecular interactions.

As of the current literature, a specific crystal structure for this compound has not been reported. However, the principles of crystal engineering can be applied to predict its solid-state behavior. The molecule possesses a degree of conformational flexibility, primarily in the piperidine ring which typically adopts a chair conformation. nih.gov

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is significant for this molecule. Different polymorphs can arise from variations in the packing of molecules and the network of intermolecular interactions. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

In the absence of an experimental crystal structure, the likely intermolecular interactions governing the crystal packing of this compound can be inferred from its molecular structure and studies of related compounds.

The primary interactions expected to direct the crystal packing are weak hydrogen bonds and van der Waals forces. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, potentially forming C-H···N interactions with the C-H groups of the piperidine or pyrimidine rings of neighboring molecules. nih.gov Similarly, the chlorine atom can act as a weak hydrogen bond acceptor in C-H···Cl interactions. researchgate.net

Theoretical and Computational Chemistry Approaches to 5 Chloro 2 Piperidin 1 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. whiterose.ac.uk For 5-Chloro-2-(piperidin-1-yl)pyrimidine, DFT studies would be instrumental in exploring its conformational landscape. The piperidine (B6355638) ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The rotational barrier around the C-N bond connecting the pyrimidine (B1678525) and piperidine rings also contributes to the molecule's flexibility.

A DFT study would begin by performing a potential energy surface (PES) scan, systematically rotating the dihedral angles of the molecule to identify low-energy conformers. For each identified conformer, a full geometry optimization would be carried out using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). plu.mxmodern-journals.com The relative stabilities of these conformers would then be determined by comparing their calculated electronic energies, often including zero-point vibrational energy corrections. The results of such an analysis would identify the most stable, and likely most populated, conformation of the molecule in the gas phase. Solvation models can also be incorporated to understand conformational preferences in different solvent environments.

Table 1: Illustrative Data from a Hypothetical DFT Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair 1 (Equatorial) | 180° | 0.00 | 75.3 |

| Chair 2 (Axial) | 60° | 1.50 | 8.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity and reaction mechanisms of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound, calculated using methods like DFT, would provide insights into its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). An analysis of the HOMO and LUMO electron density distribution would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the nitrogen atoms of the pyrimidine ring and the piperidine ring are likely to have significant HOMO contributions, making them potential sites for protonation or interaction with electrophiles. The LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also a crucial parameter, as a smaller gap generally implies higher reactivity.

Electron density analysis, such as calculating molecular electrostatic potential (MEP) maps, would further refine these predictions by visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the understanding of its intermolecular interactions.

Molecular Modeling and Simulation of Ligand-Target Interactions

For a molecule with potential biological activity, understanding its interactions with protein targets is crucial. Molecular modeling and simulation techniques are indispensable for this purpose.

The pyrimidine-piperidine scaffold is present in numerous biologically active compounds. nih.govresearchgate.net In silico screening and virtual ligand design are computational strategies used to identify and optimize potential drug candidates. If this compound were part of a library of compounds being screened against a specific protein target, molecular docking would be the primary tool. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The quality of the binding is typically evaluated using a scoring function that estimates the binding affinity.

For the pyrimidine-piperidine scaffold, virtual ligand design principles would involve exploring how modifications to the core structure affect binding. For this compound, this could include:

Substitution on the pyrimidine ring: Replacing the chlorine atom at the 5-position with other halogens or small functional groups to modulate electronic properties and steric interactions.

Substitution on the piperidine ring: Adding substituents to the piperidine ring to explore additional binding pockets and improve selectivity.

Modification of the linker: Although not directly applicable to the parent compound, in a broader design context, the nature of the linkage between the two rings could be altered.

These in silico approaches allow for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.com

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of this compound bound to a protein target would provide valuable information on the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

Starting from a docked pose, the protein-ligand complex is placed in a simulated aqueous environment, and Newton's equations of motion are solved for all atoms in the system. The resulting trajectory provides a detailed movie of the molecular motions. Analysis of the MD trajectory can reveal:

Stability of key interactions: Whether hydrogen bonds and other interactions observed in the docking pose are maintained throughout the simulation.

Conformational changes: How the ligand and protein adapt to each other's presence.

Binding free energy calculations: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA or MM/GBSA applied to the MD trajectory. tandfonline.com

These simulations are computationally intensive but provide a more realistic representation of the biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netbenthamdirect.com If a dataset of pyrimidine-piperidine analogs of this compound with measured biological activity (e.g., inhibitory concentrations, IC50) were available, a QSAR model could be developed.

The process involves several steps:

Data Collection: A set of structurally related compounds with a range of biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A validated QSAR model for a series of compounds including this compound would be valuable for predicting the activity of new, unsynthesized analogs and for providing insights into the structural features that are important for the desired biological effect. For example, the model might reveal that a certain electronic or steric property at a specific position on the pyrimidine or piperidine ring is crucial for activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one |

Descriptor Generation and Selection for this compound Derivatives

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different structural, physicochemical, or electronic features of a molecule. For a series of this compound derivatives, a diverse set of these descriptors is generated to capture the variations in their chemical structures.

The process begins with the creation of a dataset of structurally related analogs. researchgate.net Computational software is then used to calculate a wide array of descriptors for each molecule. These descriptors fall into several major categories, each representing different aspects of the molecule's character.

Table 1: Major Categories of Molecular Descriptors

| Descriptor Category | Description | Examples |

|---|---|---|

| Electronic | Describes the distribution of electrons within the molecule, influencing reactivity and intermolecular interactions. | Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. |

| Steric | Relates to the size and shape of the molecule, which governs how it fits into a biological target's active site. | Molecular weight, molar volume, surface area, ovality, principal moments of inertia. |

| Hydrophobic | Quantifies the molecule's affinity for nonpolar environments versus aqueous ones, a key factor in membrane permeability and binding. | LogP (octanol-water partition coefficient), molar refractivity. |

| Topological | Numerical indices derived from the 2D graph representation of the molecule, describing connectivity and branching. | Wiener index, Kier & Hall connectivity indices, Balaban J index. |

| Quantum-Chemical | Derived from quantum mechanics calculations, providing precise information about electronic structure and energy. | Heats of formation, ionization potential, electron affinity. |

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones. This selection process is vital to avoid overfitting the model and to ensure it is both predictive and interpretable. Various statistical and machine learning techniques are employed for this purpose, such as correlation analysis, principal component analysis (PCA), and genetic algorithms. The goal is to identify a smaller subset of descriptors that have the strongest correlation with the observed biological activity while being independent of each other. This refined set of descriptors forms the basis for building predictive models. researchgate.net

Predictive Modeling for In Vitro Biological Activity Profiles

With a set of relevant descriptors selected, predictive models can be developed to establish a mathematical relationship between the chemical structure of the this compound derivatives and their in vitro biological activity. QSAR modeling is a primary approach used for this purpose. researchgate.net

In one such study focusing on piperidinopyrimidine analogs as inhibitors of Oxidosqualene Cyclase (OSC), an enzyme in the cholesterol biosynthesis pathway, a QSAR model was developed to predict their inhibitory activity. researchgate.net The model is constructed by fitting the selected molecular descriptors (the independent variables) to the experimental biological data, such as the half-maximal inhibitory concentration (IC50), which serves as the dependent variable.

The development and validation of a predictive model typically involve the following steps:

Dataset Curation: A dataset of this compound derivatives with their experimentally determined biological activities is compiled.

Descriptor Calculation: As described previously, a wide range of molecular descriptors are calculated for each compound.

Model Building: Using statistical regression techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity.

Model Validation: The model's predictive power is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation using a set of compounds not included in the model training process.

The resulting QSAR model can be represented by an equation. For example, a hypothetical linear model might look like:

log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) - β3*(Descriptor C)

Here, the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the biological activity.

Table 2: Components of a Predictive QSAR Model for Biological Activity

| Component | Role in the Model | Example from Piperidinopyrimidine Analogs |

|---|---|---|

| Biological Endpoint | The dependent variable; the measured in vitro activity that the model aims to predict. | IC50 value for Oxidosqualene Cyclase (OSC) inhibition. researchgate.net |

| Molecular Descriptors | The independent variables; selected structural features that influence the biological endpoint. | Electronic, steric, and hydrophobic properties. researchgate.net |

| Mathematical Algorithm | The method used to create the quantitative relationship between descriptors and the endpoint. | Multiple Linear Regression (MLR), Support Vector Machines (SVM). |

| Validation Statistics | Metrics used to assess the model's accuracy, robustness, and predictive power. | R² (coefficient of determination), Q² (cross-validated R²), RMSE (Root Mean Square Error). |

These predictive models are highly valuable as they allow researchers to estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening prioritizes the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new drugs and reducing the costs and time associated with research and development. researchgate.net

Exploration of Biological Activities and Mechanistic Insights Preclinical, in Vitro Focus

Target Identification and Engagement Studies for 5-Chloro-2-(piperidin-1-yl)pyrimidine Derivatives

Identifying the specific biomolecules with which a compound interacts is the first step in elucidating its biological activity. For derivatives of this compound, a range of in vitro studies have been conducted to pinpoint their enzymatic and receptor targets, define the nature of these interactions, and confirm direct engagement within a cellular context.

Derivatives of 5-chloropyrimidine (B107214) have been extensively investigated as inhibitors of various protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer.

One area of focus has been the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. sci-hub.se An in vitro ADP-Glo kinase assay was used to determine their inhibitory potency. The lead compound, 66 , demonstrated balanced activity against both CDK6 and CDK9, with good selectivity over CDK2. sci-hub.se

Another significant target is the Janus Kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms. AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine) was discovered as a potent inhibitor of JAK2. nih.gov

Furthermore, pyrimidine (B1678525) derivatives have shown inhibitory activity against other enzyme classes. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. rsc.org For instance, compound 11e showed significant VEGFR-2 inhibition. rsc.org Similarly, pyrazolo[3,4-d]pyrimidinone derivatives have been developed as CDK2 inhibitors, with compound 4a showing submicromolar inhibitory concentration. mdpi.com Other studies have explored pyrimidine derivatives as inhibitors of glyoxalase I (GLO-I) and Dipeptidyl peptidase-IV (DPP-IV). ekb.egchemmethod.com

| Compound/Series | Target Enzyme(s) | Assay Method | Key Findings (IC₅₀) |

| Compound 66 | CDK6, CDK9 | ADP-Glo kinase assay | Potent and balanced dual inhibitor sci-hub.se |

| AZD1480 | JAK2 | Not specified | Potent JAK2 inhibitor nih.gov |

| Compound 11e | VEGFR-2 | Not specified | IC₅₀ = 0.61 µM rsc.org |

| Compound 4a | CDK2 | In vitro enzymatic assay | IC₅₀ = 0.21 µM mdpi.com |

| Compound 5b | Glyoxalase I (GLO-I) | In vitro enzyme assay | IC₅₀ = 15 µM ekb.eg |

Beyond enzyme inhibition, pyrimidine derivatives have been designed to interact with specific cellular receptors. G-protein-coupled receptors (GPCRs) represent a major class of drug targets. The compound BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) was identified as a potent and selective agonist for GPR119, a receptor involved in glucose homeostasis. nih.gov

Selectivity is a critical parameter for a potential therapeutic agent, as off-target effects can lead to undesirable side effects. Selectivity profiling is often conducted by screening a compound against a large panel of related targets. For example, a pyridine-based pyrrolo[2,3-d]pyrimidine analog, 14c , was developed as a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor. mdpi.com When tested against a panel of 50 kinases, it demonstrated high selectivity for CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com This high selectivity is quantified using a selectivity score (S-score), where a score approaching 0 indicates high selectivity. mdpi.com Similarly, the CDK6/9 inhibitor, compound 66 , was noted for its good selectivity over the related kinase CDK2. sci-hub.se The ERK5 inhibitor BAY-885 was also identified as being highly potent and selective following high-throughput screening and optimization. nih.gov

Understanding how a compound binds to its target protein at a molecular level is crucial for rational drug design and optimization. Computational methods like molecular docking and molecular dynamics simulations are frequently used to predict and analyze these interactions.

For the dual CDK6/9 inhibitors, docking models were used to visualize the interaction of the compounds within the ATP-binding pocket of the enzymes. sci-hub.se To confirm direct target engagement in a more physiological context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay demonstrated that compound 66 stabilized both CDK6 and CDK9 proteins inside cells, providing strong evidence of direct binding. sci-hub.se

Molecular docking studies of pyrimidine-5-carbonitrile derivatives with VEGFR-2 revealed binding patterns similar to the established inhibitor sorafenib. rsc.org Similarly, docking was used to elucidate key interactions of pyrimidine derivatives within the active site of the glyoxalase I enzyme. ekb.eg For a series of α-glucosidase inhibitors, docking simulations detailed specific interactions, such as pi-pi stacking, T-shaped interactions, and hydrogen bonding with key amino acid residues like Trp:177, Asp:329, and His:90. nih.gov Molecular dynamics simulations further confirmed the stability of the lead compound within the enzyme's binding site. chemmethod.comnih.gov Spectroscopic methods, including 13C NMR, are also fundamental for the initial biochemical characterization of these novel synthesized compounds. aun.edu.eg

Cellular Pathway Modulation and Biological Response in In Vitro Systems

Following target engagement, the biological consequence is the modulation of cellular signaling pathways, leading to a specific physiological response. In vitro cell-based assays are essential for observing these effects and confirming the compound's intended activity.

A primary application for enzyme inhibitors, particularly kinase inhibitors, is in oncology. Consequently, many 5-chloropyrimidine derivatives have been evaluated for their anti-proliferative activity against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay.

Derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine showed potent anti-proliferative effects in breast cancer (MCF-7, MDA-MB-231) and leukemia (Jurkat) cell lines. sci-hub.se Other studies have demonstrated the cytotoxic effects of different pyrimidine-based compounds against a wide array of cancer cell lines, including colon cancer (HCT-116, Colo-205), melanoma (A375, C32), prostate cancer (DU145), and neuroblastoma (IMR-32). rsc.orgmdpi.comresearchgate.netnih.govmdpi.com

| Compound/Series | Cancer Cell Line(s) | Biological Activity | Key Findings (IC₅₀) |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | MCF-7, MDA-MB-231, Jurkat | Anti-proliferative | Potent inhibition of cell proliferation sci-hub.se |

| Pyrimidine-5-carbonitrile derivatives (e.g., 11e) | HCT-116, MCF-7 | Anti-proliferative | 11e: IC₅₀ = 1.14 µM (HCT-116), 1.54 µM (MCF-7) rsc.org |

| Pyrazolo[3,4-d]pyrimidinone derivatives (e.g., 4a) | HCT-116, HepG2 | Anti-proliferative | 4a: IC₅₀ = 1.09 µM (HCT-116), 0.58 µM (HepG2) mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) sci-hub.sethiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Anti-proliferative | Most active in its series mdpi.com |

In addition to anticancer research, pyrimidine analogues are a well-established class of antiviral agents. nih.gov Various studies have demonstrated the antiviral activity of pyrimidine derivatives in cell culture. For example, novel pyrimidine thioglycosides have been tested for activity against SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov Other research has shown that derivatives of 5-chloro-deoxyuridine possess potent and broad-spectrum activity against several herpesviruses, including HSV-1, HSV-2, HCMV, and VZV. nih.govresearchgate.net The antiviral potential of pyrimidine-containing sulfonamides has also been investigated against a range of viruses. mdpi.com

The anti-proliferative and other cellular effects observed are direct consequences of the compound's interference with specific signal transduction pathways. Research into 5-chloropyrimidine derivatives has begun to map these downstream effects.

The dual CDK6/9 inhibitor, compound 66 , was found to suppress the downstream signaling pathway of these kinases. sci-hub.se This led to an inhibition of cell proliferation by blocking cell cycle progression and inducing apoptosis (programmed cell death). sci-hub.se Further investigation showed that inhibition of CDK6 by these compounds could impact cellular glycolysis, resulting in an increase in reactive oxygen species (ROS) and subsequent cell death. sci-hub.se Similarly, other pyrimidine derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M or S phase, and to induce apoptosis. rsc.orgresearchgate.net

The JAK2 inhibitor AZD1480 was shown to inhibit the Jak/Stat signaling pathway, which is constitutively active in certain cancers. nih.gov In cell lines with the Jak2 V617F mutation, AZD1480 effectively inhibited downstream signaling and cellular proliferation. nih.gov For the GPR119 agonist BMS-903452 , activation of the receptor's signaling pathway leads to the promotion of GLP-1 secretion, a key hormone in regulating insulin (B600854) release. nih.gov The VEGFR-2 inhibitor 11e was found to induce apoptosis and significantly decrease the levels of inflammatory cytokines TNF-α and IL-6, as well as the executioner enzyme caspase-3, all of which are components of cellular signaling cascades. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The exploration of the this compound scaffold and its derivatives has been a fertile ground for identifying molecules with significant biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological effect, guiding the optimization of lead compounds into more potent and selective drug candidates.

Design and Synthesis of Analogs for Comprehensive SAR Derivations

The synthesis of analogs based on the pyrimidine core is fundamental to deriving comprehensive SAR. A common and effective strategy involves the use of multi-halogenated pyrimidines as starting materials, allowing for sequential and regioselective substitution. For instance, the reaction of 2,4,5-trichloropyrimidine (B44654) with various amines serves as a key step in building a library of derivatives. sci-hub.se The differential reactivity of the chlorine atoms at positions 2, 4, and 5 on the pyrimidine ring enables a controlled introduction of different substituents. sci-hub.se

One documented synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines under solvent-free conditions in the presence of triethylamine (B128534) to produce a range of 2-aminopyrimidine (B69317) derivatives. nih.gov Similarly, trisubstituted pyrimidine amide analogs have been synthesized by stirring a dichlorinated pyrimidine precursor with piperidine (B6355638) at reflux overnight, leading to the displacement of a chlorine atom. nih.gov This highlights the utility of nucleophilic aromatic substitution in creating diversity around the pyrimidine core.

Further elaboration involves multi-step syntheses. For example, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors, a high-throughput screening hit was systematically modified at three different positions to optimize potency and lipophilicity. acs.org Analog synthesis has also been achieved through the condensation of chalcones with guanidine (B92328) hydrochloride to form the pyrimidine ring system, which can then be further modified. nih.gov These synthetic approaches allow for the systematic variation of substituents at different positions of the pyrimidine ring, which is essential for establishing a robust SAR.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed critical insights into the features required for potency and selectivity against various biological targets.

For example, in a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives developed as Cyclin-dependent kinase (CDK) inhibitors, the pyridine (B92270) ring was found to be crucial for inhibitory activity. sci-hub.se When the pyridine was replaced with aliphatic, benzene (B151609), or furan (B31954) rings, the resulting compounds exhibited significantly weaker inhibitory activities against CDK6 and CDK9. sci-hub.se This underscores the importance of the specific heteroaromatic system at that position.

Further modifications to this scaffold involved introducing various aliphatic heterocyclic rings, including piperidine, onto the pyridine moiety to enhance CDK6 inhibitory activity. sci-hub.se The nature of the substituent on the N4-phenyl ring also plays a key role. In a series of histone deacetylase (HDAC) inhibitors, it was found that small groups, such as a methoxy (B1213986) substituent, on the phenylamino (B1219803) moiety were beneficial for inhibitory activity. tandfonline.com

In another study on trisubstituted pyrimidine amide antagonists of CCR4, replacing a chlorine atom at the 6-position of the pyrimidine ring with a piperidinyl group was explored. nih.gov The SAR analysis also demonstrated that substitutions on a benzyl (B1604629) group at the N4-position were critical; specifically, halogen substitutions at the 2- and 4-positions of the benzyl ring were vital for maintaining high activity. nih.gov

The table below summarizes key SAR findings from various studies on pyrimidine derivatives, illustrating the impact of specific structural modifications on biological activity.

| Scaffold/Series | Target | Modification | Effect on Activity | Reference |

| 5-Chloro-diaminopyrimidine | CDK6/9 | Replacement of N2-pyridine with benzene or furan | Much weaker inhibition | sci-hub.se |

| 5-Chloro-diaminopyrimidine | CDK6/9 | Introduction of piperidine onto the N2-pyridine | Attempt to improve CDK6 activity | sci-hub.se |

| 5-Chloro-phenylaminopyrimidine | HDACs | Small groups (e.g., methoxy) on the N4-phenyl ring | Beneficial for activity | tandfonline.com |

| Trisubstituted pyrimidine amide | CCR4 | Halogen substitution at 2- and 4-positions of N4-benzyl | Crucial for maintaining activity | nih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 2-fold improvement in activity | acs.org |

| Pyrimidine-4-carboxamides | NAPE-PLD | Replacement of morpholine (B109124) with (S)-3-hydroxypyrrolidine | 10-fold increase in activity | acs.org |

These examples clearly demonstrate that both the specific substituent and its position are determinant factors for the biological profile of this class of compounds.

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, in a ligand's putative binding mode with its target. researchgate.net

For the this compound scaffold and its derivatives, a pharmacophore model can be constructed based on the SAR data obtained from preclinical studies. The key structural features that consistently lead to higher potency can be mapped to define the pharmacophore.

The essential features for a hypothetical pharmacophore model for this class of compounds could include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are quintessential hydrogen bond acceptors. researchgate.net

Hydrophobic/Aromatic Features: The piperidine ring provides a distinct hydrophobic character. Similarly, substituted phenyl rings attached to the pyrimidine core contribute significant hydrophobic and aromatic features. researchgate.net

Hydrogen Bond Donors: Amine linkers (NH groups) often act as hydrogen bond donors.

Halogen Atom: The chlorine atom at the 5-position can form halogen bonds or contribute to the electronic properties of the aromatic system, influencing binding affinity.

A five-point pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors successfully yielded a statistically significant 3D-QSAR model, demonstrating the predictive power of this approach. nih.gov In another study, pharmacophore mapping was used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, considering features like hydrogen bond donors, acceptors, and aromatic rings to guide the introduction of new substituents. tandfonline.com

By analyzing a series of active and inactive compounds, a ligand-based pharmacophore model can be generated. This model helps in understanding the SAR on a 3D level and can be used as a query for virtual screening of compound libraries to discover new molecules with diverse scaffolds but similar biological activity. benthamdirect.comnih.gov The ultimate goal is to create a model that not only rationalizes the observed SAR but also guides the design of new, more potent, and selective analogs. nih.gov

Application in Medicinal Chemistry and Drug Discovery Research Pre Clinical Design Focus

Scaffold Optimization Strategies Utilizing the 5-Chloro-2-(piperidin-1-yl)pyrimidine Core

Optimization of a lead compound is a critical phase in drug discovery, focusing on enhancing potency, selectivity, and pharmacokinetic properties. nih.gov The this compound core provides a robust framework for such optimization, allowing for systematic modifications to probe structure-activity relationships (SAR).

Bioisosteric Replacements and Chemical Diversity Generation

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. nih.gov This involves substituting an atom or group with another that has similar physical or chemical characteristics. For the this compound scaffold, bioisosterism can be applied to its three main components: the chlorine atom, the pyrimidine (B1678525) ring, and the piperidine (B6355638) ring, thereby generating a diverse library of analogues for screening.

Chlorine Atom: The chlorine at the C5 position is an electron-withdrawing group that can influence the electronics of the pyrimidine ring and participate in halogen bonding. It can be replaced with other halogens (F, Br, I) or bioisosteres like a methyl (-CH3), trifluoromethyl (-CF3), or cyano (-CN) group to modulate lipophilicity, metabolic stability, and target interactions. nih.govnih.gov

Pyrimidine Ring: The pyrimidine core itself can be replaced by other heteroaromatic systems to explore different spatial arrangements and hydrogen bonding patterns. nih.gov Potential bioisosteres include pyridine (B92270), pyridazine, or even bicyclic systems, which can alter the scaffold's interaction with a biological target. nih.gov

Piperidine Ring: The piperidine moiety is frequently a target for bioisosteric replacement to improve potency and ADME (absorption, distribution, metabolism, and excretion) properties. chemrxiv.org Saturated heterocycles like morpholine (B109124), piperazine, or pyrrolidine (B122466) can be substituted to alter solubility and basicity. nih.gov More rigid bioisosteres, such as bicyclic amines or spirocycles like azaspiro[3.3]heptane, can be used to lock the conformation, potentially increasing binding affinity by reducing the entropic penalty upon binding. chemrxiv.orgresearchgate.net In one study, replacing a pyridine ring with an aliphatic ring, benzene (B151609), or furan (B31954) in a related series of 5-chloro-pyrimidine derivatives resulted in significantly weaker inhibitory activity, indicating the pyridine ring was crucial for the desired biological effect in that specific context. sci-hub.se

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Scaffold Moiety | Original Group | Potential Bioisosteric Replacements | Potential Property Modifications |

| C5-Substituent | Chlorine (Cl) | F, Br, CN, CF3, CH3 | Lipophilicity, electronic effects, metabolic stability, binding interactions |

| Core Heterocycle | Pyrimidine | Pyridine, Pyridazine, Triazine | H-bonding patterns, scaffold geometry, basicity |

| C2-Substituent | Piperidine | Pyrrolidine, Morpholine, Piperazine, Azaspiro[3.3]heptane | Solubility, pKa, conformational rigidity, ADME properties |

Lead Optimization Strategies for Improved Target Affinity and Selectivity

Lead optimization aims to refine the structure of a hit compound to create a preclinical candidate with superior efficacy and selectivity. nih.gov For derivatives of this compound, this involves systematic structural modifications and the evaluation of their impact on biological activity, a process known as establishing a structure-activity relationship (SAR). rsc.orgnih.gov

A key strategy is the introduction of various substituents at different positions on both the pyrimidine and piperidine rings. For instance, in the development of dual CDK6/9 inhibitors based on a 5-chloro-pyrimidine core, intensive structural modifications were performed. sci-hub.se Researchers found that the pyridine ring was critical for inhibitory activity. sci-hub.se Further modifications to this moiety, such as the introduction of substituents, led to the identification of a compound with balanced, potent inhibition of CDK6 and CDK9, and good selectivity over the related kinase CDK2. sci-hub.se

Similarly, the optimization of a GPR119 agonist series utilized a core containing a 5-chloropyrimidin-2-yl group attached to a piperidin-4-yloxy linker. nih.gov This work led to the discovery of a potent and selective clinical candidate, demonstrating the scaffold's utility in developing drugs for metabolic diseases. nih.gov

The following interactive table summarizes SAR data from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as CDK inhibitors, illustrating how minor structural changes can significantly impact target affinity and selectivity. sci-hub.se

Table 2: SAR of 5-Chloro-pyrimidine Derivatives as CDK Inhibitors

| Compound | R Group (Modification) | CDK2 IC50 (µM) | CDK6 IC50 (µM) | CDK9 IC50 (µM) |

| 8 | 3-pyridyl | >50 | 0.23 | 0.05 |

| 16 | 2-pyridyl | 2.5 | 0.08 | 0.03 |

| 17 | 2-(5-Cl-pyridyl) | >50 | 0.15 | 0.04 |

| 18 | 4-pyridyl | >50 | 0.53 | 0.11 |

| 19 | 2-(5-OCH3-pyridyl) | 1.8 | 0.11 | 0.02 |

Data sourced from a study on dual CDK6/9 inhibitors. sci-hub.se

Rational Drug Design Approaches for Novel Therapeutic Agents (Theoretical)

Rational drug design utilizes structural information about a biological target to design molecules that are likely to bind to it. The this compound scaffold is well-suited for these computational and structure-based methods.

Fragment-Based Drug Design (FBDD) Integration with Pyrimidine-Piperidine Scaffolds

Fragment-based drug design (FBDD) is an approach that screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a target. openaccessjournals.comnih.gov These hits then serve as starting points for building more potent, drug-like molecules. openaccessjournals.comfrontiersin.org The this compound scaffold can be conceptually integrated into an FBDD workflow in several ways:

Scaffold Deconstruction: The core structure can be broken down into its constituent fragments, such as 2-amino-5-chloropyrimidine (B1294315) and piperidine. These individual fragments could be included in a screening library. If both fragments are identified as hits that bind in adjacent pockets of a target, they could be linked together to recreate the original scaffold with potentially high affinity.

Fragment Growing: A pyrimidine-based fragment identified from a screen could be "grown" by adding a piperidine moiety or other substituents. frontiersin.org For example, a pyrimidine fragment hit was elaborated into a candidate with over a 1-million-fold improvement in potency against the target PDE10A2. frontiersin.org This process is often guided by X-ray crystallography or NMR spectroscopy, which provide structural details of the fragment bound to the target protein. deeporigin.com

Fragment Merging: If a piperidine fragment and a separate pyrimidine fragment are found to bind in overlapping regions of a target's active site, their key structural features can be merged to design a single, more potent molecule based on the this compound framework.

De Novo Design Principles for this compound Derivatives

De novo design involves creating novel molecular structures from scratch, often using computational algorithms that "build" a molecule within the constraints of a target's binding site. A "scaffold decorator" model is one such approach, where a core scaffold is computationally elaborated with new functional groups. nih.gov

In this theoretical approach, the this compound structure would serve as the central scaffold. The process would involve:

Target Identification: A 3D structure of the biological target (e.g., a kinase or receptor) is obtained, typically through X-ray crystallography.

Scaffold Docking: The this compound core is placed into the active site using molecular docking programs to identify an optimal binding orientation.

Algorithmic Growth: De novo design software then explores unoccupied space within the binding pocket, adding atoms or functional groups to the core scaffold at chemically feasible positions (e.g., on the piperidine ring or other positions of the pyrimidine ring).

Scoring and Selection: The newly generated virtual compounds are scored based on their predicted binding affinity, drug-like properties, and synthetic accessibility. The highest-scoring, novel derivatives are then prioritized for chemical synthesis and biological testing.

Prodrug Design Concepts for Enhanced Molecular Delivery (Theoretical Considerations)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is often employed to overcome undesirable properties of a parent drug, such as poor aqueous solubility, low permeability, or chemical instability. nih.govunisi.it

For the this compound scaffold and its optimized derivatives, several theoretical prodrug strategies could be considered to enhance molecular delivery:

Improving Aqueous Solubility: If a derivative has poor water solubility, which could hinder intravenous formulation, a polar promoiety could be attached. nih.gov For pyrazolo[3,4-d]pyrimidine compounds, a prodrug strategy was successfully used to improve poor aqueous solubility. unisi.it For example, if an optimized analogue contained a hydroxyl group, it could be converted to a phosphate or succinate ester. These highly polar groups would be cleaved by endogenous phosphatases or esterases to release the active drug.

Enhancing Membrane Permeability: To improve absorption across the gastrointestinal tract or the blood-brain barrier, the polarity of the molecule could be temporarily masked. If the parent drug contains a carboxylic acid, it could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, esterases would hydrolyze the ester and regenerate the active carboxylic acid.

Carrier-Linked Prodrugs: The piperidine nitrogen atom is a potential site for creating a carrier-linked prodrug. A promoiety could be attached that is designed to be cleaved by specific enzymes. For example, an N-acyloxyalkoxy or N-mannich base prodrug could be designed. These linkages are often designed to be stable in the digestive tract but are cleaved once absorbed into systemic circulation, releasing the active parent compound. This approach has been successfully applied to other pyrimidine-based compounds to improve their pharmacokinetic profiles. nih.govnih.gov

By applying these established principles, the therapeutic potential of novel agents derived from the this compound scaffold could be significantly enhanced.

Broader Applications in Chemical Biology and Material Science Research

Use as a Chemical Probe for Biological Systems

There is no available research on the development of fluorescent or affinity probes based on 5-Chloro-2-(piperidin-1-yl)pyrimidine. Consequently, its application as a tool for investigating enzyme mechanisms or other cellular processes has not been documented. The synthesis of chemical probes typically requires the strategic modification of a core scaffold to incorporate reporter groups (like fluorophores) or reactive moieties for target engagement, and such derivatives of this compound have not been described in the literature.

Integration into Polymer Chemistry and Functional Material Development

Similarly, a search of scholarly articles and patent databases did not yield any instances of this compound being utilized in the field of material science. There are no reports of its use as a monomer or a ligand for the synthesis of coordination polymers or supramolecular assemblies. Furthermore, the development of functional materials with tailored optoelectronic or catalytic properties derived from this specific compound is not present in the current body of scientific work. While the broader class of pyrimidine-based compounds has been investigated for such applications, research has not yet extended to this particular molecule.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Piperidin 1 Yl Pyrimidine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds based on the 5-Chloro-2-(piperidin-1-yl)pyrimidine scaffold. mdpi.comneliti.com These advanced computational tools can analyze vast and complex datasets, enabling researchers to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives with greater speed and accuracy. mdpi.com

Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from known pyrimidine (B1678525) derivatives to identify subtle structural features that govern their therapeutic effects. neliti.com For instance, by analyzing derivatives of this compound that have shown activity as GPR119 agonists or CDK6/9 inhibitors, AI can guide the synthesis of new compounds with enhanced potency and selectivity. acs.orgsci-hub.se Deep learning models can further predict drug-target interactions, helping to identify the most promising biological targets for this chemical scaffold. nih.gov

Generative AI models represent a particularly exciting frontier. These algorithms can design entirely new molecules de novo that are optimized for specific properties. mdpi.com By providing the model with the core structure of this compound and a desired target profile, researchers can generate novel, synthesizable candidates with a higher probability of success, significantly accelerating the early stages of drug discovery. mdpi.commdpi.com

Table 1: Applications of AI/ML in this compound Research

| AI/ML Technique | Application | Potential Outcome |

| Machine Learning (e.g., SVM, Random Forest) | Predict biological activity, toxicity, and ADMET properties of new derivatives. mdpi.com | Prioritization of synthetic candidates, reducing failure rates in later stages. |

| Deep Learning (e.g., ANNs, CNNs) | Predict drug-target binding affinity and 3D protein structures. nih.gov | Identification of novel biological targets and understanding of binding mechanisms. |

| Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties based on the core scaffold. nih.gov | Rapid exploration of new chemical space and discovery of patentable lead compounds. |

Advancements in Automated Synthesis and High-Throughput Experimentation

The physical synthesis and testing of new compounds remain a critical, often rate-limiting, step in drug discovery. Advancements in automated synthesis and high-throughput experimentation (HTE) are poised to dramatically increase the pace of research involving this compound. Automated platforms can perform multi-step syntheses with high precision and reproducibility, enabling the creation of large libraries of analogs in a fraction of the time required by manual methods. rsc.orgnih.gov

For the this compound scaffold, an automated workflow could systematically modify various positions on both the pyrimidine and piperidine (B6355638) rings. Using robotic liquid handlers and reaction monitoring, a diverse library of hundreds or thousands of unique compounds can be generated and purified with minimal human intervention. nih.gov

This rapid synthesis capability is synergistically paired with high-throughput screening (HTS), where the newly created libraries are tested against a panel of biological targets. rjraap.com Miniaturized assays, often in 384- or 1536-well plate formats, allow for the simultaneous evaluation of thousands of compounds for activities such as enzyme inhibition, receptor binding, or changes in cellular phenotype. nih.govcuanschutz.edu This combination of automated synthesis and HTS creates a powerful and efficient cycle for lead discovery and optimization. rsc.org

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While derivatives of the this compound scaffold have been investigated as potential treatments for cancer and diabetes, the full therapeutic potential of this chemical class is likely untapped. acs.orgsci-hub.se Future research will focus on screening this compound and its analogs against a wider array of novel biological targets and in disease models for underexplored therapeutic areas. The piperidine ring is a common feature in many bioactive compounds, suggesting its broad utility in drug design. mdpi.com

Systematic screening campaigns against different classes of enzymes, such as kinases, proteases, and epigenetic modifiers, could uncover entirely new applications. For example, the structural motifs present in this compound class could be suitable for targeting protein-protein interactions, which are considered challenging but highly valuable targets in oncology and immunology.

Furthermore, phenotypic screening offers an unbiased approach to discovering new therapeutic uses. In this strategy, libraries of this compound derivatives are tested in complex cell-based models of disease (e.g., neuroinflammation, fibrosis, or viral infection) without a preconceived biological target. A positive "hit" in a phenotypic screen can reveal unexpected biological activity and open up new avenues of research. Given the privileged structures within this compound family, exploring its effects in areas beyond metabolism and oncology is a promising future direction. mdpi.comnih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Target Class | Rationale |

| Neurodegenerative Diseases | Kinases, GPCRs, Epigenetic modifiers | Many pyrimidine-based compounds exhibit CNS activity; potential to modulate pathways involved in neuroinflammation or protein aggregation. |

| Infectious Diseases | Viral or bacterial enzymes (e.g., proteases, polymerases) | The scaffold could serve as a starting point for developing novel antiviral or antibacterial agents. nih.gov |

| Inflammatory Disorders | Cytokine signaling pathways (e.g., JAK/STAT) | The piperidine moiety is found in inhibitors of inflammatory pathways. mdpi.com |

| Cardiovascular Diseases | Ion channels, Nuclear receptors | Exploration of effects on targets relevant to cardiac function and vascular health. |

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring and Characterization

Optimizing the synthesis of this compound and its derivatives, and ensuring their quality, relies on sophisticated analytical chemistry. The development of advanced analytical techniques for real-time reaction monitoring and in-depth characterization is a key area of future research. Process Analytical Technology (PAT) allows chemists to "watch" reactions as they happen, providing insights that lead to improved yields, purity, and safety.

Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products in real-time. This data allows for the precise determination of reaction endpoints and the identification of transient intermediates or byproducts, enabling rapid process optimization.

For the characterization of novel, complex derivatives, high-resolution mass spectrometry (HRMS) provides exact molecular weight information to confirm elemental composition. Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC), are indispensable for the unambiguous structural elucidation of the final compounds. The combination of these state-of-the-art analytical tools is crucial for accelerating the development of robust and scalable synthetic routes for promising new drug candidates based on the this compound scaffold.

Q & A

Q. What advanced techniques are used to analyze regioselectivity in electrophilic substitutions on the pyrimidine ring?

- Methodological Answer :

- Isotopic Labeling : Introduce -labels at specific positions to track reaction pathways via NMR .

- Kinetic Profiling : Compare reaction rates for chlorination at positions 2, 4, and 5 using stopped-flow UV-Vis spectroscopy.

- Theoretical Modeling : Calculate Fukui indices to predict electrophilic attack sites (e.g., position 5 is most reactive due to chlorine’s electron-withdrawing effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products